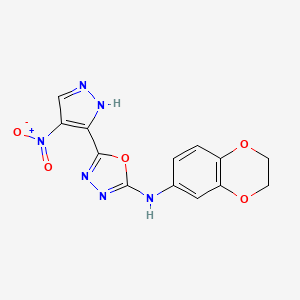![molecular formula C14H12ClN5 B4333486 (4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333486.png)
(4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine
説明
(4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases. In
作用機序
(4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the signaling pathway that regulates the development and activation of immune cells. By inhibiting BTK, this compound can block the activation of immune cells and reduce inflammation, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical studies. In addition, this compound has been found to suppress the activity of immune cells that contribute to autoimmune diseases. These effects are thought to be due to the inhibition of BTK, which plays a critical role in the development and activation of immune cells.
実験室実験の利点と制限
One of the advantages of (4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine is its selectivity for BTK, which reduces the potential for off-target effects. In addition, this compound has shown promising results in preclinical studies, making it a potential therapeutic agent for the treatment of various diseases. However, like any experimental agent, this compound has limitations. For example, the optimal dosage and dosing schedule for this compound have not yet been established, and further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the study of (4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine. One area of research is the development of this compound as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. Another area of research is the investigation of the potential of this compound as a combination therapy for cancer treatment. In addition, further studies are needed to determine the optimal dosage and dosing schedule for this compound and to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential as a therapeutic agent for the treatment of various diseases. Its selectivity for BTK reduces the potential for off-target effects, and its mechanism of action makes it a potential candidate for the treatment of autoimmune diseases, inflammatory disorders, and cancer. Further studies are needed to determine the optimal dosage and dosing schedule for this compound and to investigate its safety and efficacy in humans.
科学的研究の応用
(4-chlorobenzyl)[2-(1H-tetrazol-5-yl)phenyl]amine has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing the activity of immune cells that contribute to autoimmune diseases.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14-17-19-20-18-14/h1-8,16H,9H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGERLENLLJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine](/img/structure/B4333403.png)

![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333417.png)
![4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B4333429.png)
![4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol](/img/structure/B4333431.png)
![N-(4-chlorophenyl)-2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333438.png)
![4-{4,5-bis[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4333440.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B4333442.png)
![2,4-dichloro-N,N-dimethyl-5-{[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B4333449.png)
![ethyl 4-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4333462.png)
![methyl 7-(4-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4333463.png)
![ethyl 5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4333476.png)
![(pyridin-4-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333493.png)
![3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333501.png)